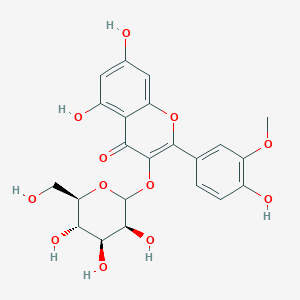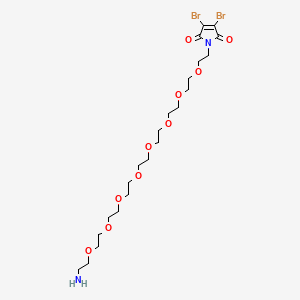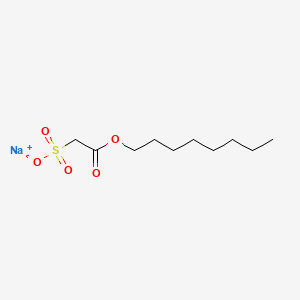
Acetic acid, sulfo-, 1-octyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, sulfo-, 1-octyl ester, sodium salt is a chemical compound with the molecular formula C10H19NaO5SThis compound is used in various applications, including chromatography and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, sulfo-, 1-octyl ester, sodium salt typically involves the esterification of acetic acid with 1-octanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, sulfo-, 1-octyl ester, sodium salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases, leading to the formation of acetic acid and 1-octanol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base solutions at elevated temperatures.
Substitution: Common reagents include nucleophiles such as halides, thiols, and amines, often under mild conditions.
Major Products Formed
Hydrolysis: Acetic acid and 1-octanol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, sulfo-, 1-octyl ester, sodium salt is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and chromatography.
Biology: Employed in studies involving cell membrane interactions and permeability.
Medicine: Investigated for its potential use in drug delivery systems and pharmacokinetics.
Industry: Applied in the formulation of detergents and surfactants due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of acetic acid, sulfo-, 1-octyl ester, sodium salt involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, making it useful in drug delivery and other biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium lauryl sulfoacetate: Similar in structure but with a longer alkyl chain (dodecyl instead of octyl).
Sodium dodecyl sulfate: Another surfactant with a similar sulfonate group but different ester linkage.
Uniqueness
Acetic acid, sulfo-, 1-octyl ester, sodium salt is unique due to its specific alkyl chain length and ester linkage, which confer distinct properties in terms of solubility, reactivity, and interaction with biological membranes. These characteristics make it particularly suitable for certain applications in chromatography and drug delivery .
Eigenschaften
CAS-Nummer |
29462-75-7 |
|---|---|
Molekularformel |
C10H19NaO5S |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
sodium;2-octoxy-2-oxoethanesulfonate |
InChI |
InChI=1S/C10H20O5S.Na/c1-2-3-4-5-6-7-8-15-10(11)9-16(12,13)14;/h2-9H2,1H3,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
PFDIDGFAIAAGSH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


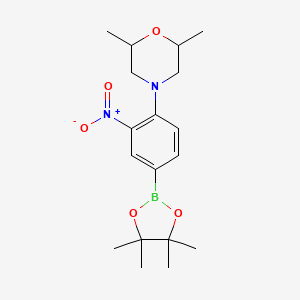
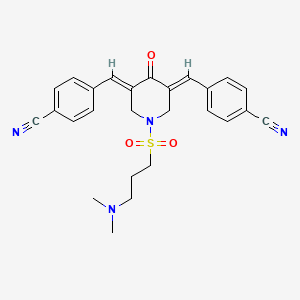
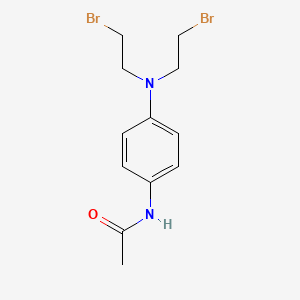
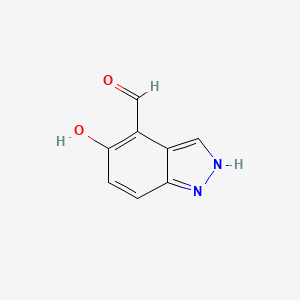
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)

![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
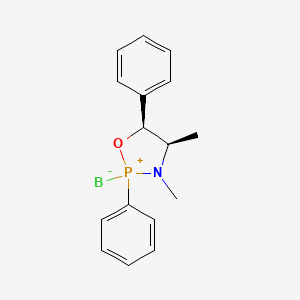
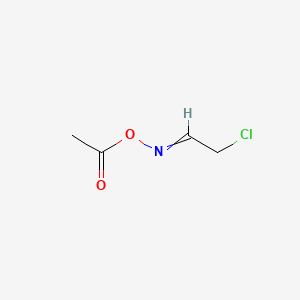
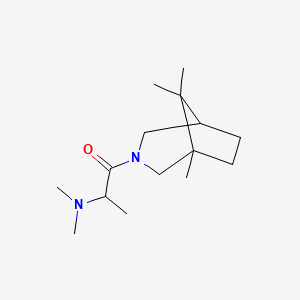
![2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13730110.png)

